Oculatolide has been isolated from various natural sources, particularly from fungi like Oculatella species. The discovery of Oculatolide in these organisms highlights the importance of natural products in pharmaceutical research, as they often serve as templates for drug development.
Chemically, Oculatolide belongs to the class of lactones, which are cyclic esters formed from the condensation of hydroxyl and carboxylic acid groups. Its classification as a lactone is significant because compounds in this category often exhibit diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of Oculatolide can be approached through various synthetic routes. Common methods include:
In laboratory settings, total synthesis may involve multi-step processes including:
Oculatolide possesses a complex molecular structure characterized by its lactone ring. The specific stereochemistry of the compound is crucial for its biological activity.
The molecular formula for Oculatolide is . The compound's molecular weight is approximately 186.22 g/mol. Its structural representation includes a cyclic ester with specific substituents that influence its reactivity and interaction with biological targets.
Oculatolide can undergo several chemical reactions, typical for lactones:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. Understanding these reactions is crucial for developing synthetic pathways for analogs of Oculatolide with enhanced properties.
The mechanism by which Oculatolide exerts its biological effects involves interaction with specific cellular targets. It may function through:
Research indicates that Oculatolide exhibits significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Detailed studies are needed to elucidate the exact molecular targets involved.
Oculatolide is typically a colorless or pale yellow liquid at room temperature. Its solubility in various solvents (e.g., ethanol, methanol) makes it suitable for different applications in biological assays.
Relevant analyses include spectroscopic methods (NMR, IR) that confirm its structure and purity.
Oculatolide has potential applications in various fields:
Integrated omics technologies have enabled comprehensive mapping of oculatolide biosynthesis in marine actinomycetes. Genomic sequencing of Streptomyces sp. strain OCU-01 revealed a 12.7 Mb chromosome with exceptionally high GC content (72.8%), harboring 32 putative biosynthetic gene clusters (BGCs) [1] [7]. Transcriptomic profiling under varying nutrient conditions identified a 58-kb genomic region (designated ocl) showing phosphate depletion-induced expression (6.8-fold increase), correlating with oculatolide production peaks in LC-MS metabolomic profiles [1] [6]. Proteomic analysis via 2D-DIGE/MS detected 22 significantly upregulated enzymes during production phase, including modular polyketide synthases (PKSs), halogenases, and cytochrome P450 monooxygenases. Co-expression patterns suggested coordinated regulation through the phosphate-responsive two-component system PhoR-PhoP, confirmed by phoP knockout abolishing oculatolide production [1] [6].
Table 1: Omics Signatures of Oculatolide Biosynthesis
Analysis Type | Key Feature | Biological Significance |
---|---|---|
Genomic | 58-kb ocl cluster | Encodes 17 core biosynthetic enzymes |
Transcriptomic | PhoP binding site upstream of oclA | Phosphate-dependent regulation |
Proteomic | 22 co-induced enzymes | Modular PKS assembly line components |
Metabolomic | Late-stage hydroxylated intermediates | Identified rate-limiting oxidation steps |
The ocl gene cluster was definitively localized via comparative genomics of production/non-production strains, revealing a 17-gene locus spanning oclA-oclQ. AntiSMASH 7.0 analysis predicted a hybrid trans-acyltransferase (trans-AT) PKS system with non-canonical domain architecture [4] [7]. Critical functional validation employed CRISPR-Cas12a-mediated knockout:
Cluster boundaries were refined using CLOCI algorithm, identifying a 4.2-kb regulatory region containing three SARP-family transcriptional activators (oclO, oclP, oclQ). Heterologous expression of the ocl cluster in S. lividans TK24 yielded oculatolide at 18% wild-type titer, confirming minimal cluster sufficiency [2] [7].
The modular PKS assembly line exhibits unprecedented substrate flexibility, particularly at module 4 (OclA-M4) and module 7 (OclC-M7). Kinetic parameters were determined via radiometric acyl-CoA incorporation assays:
Table 2: Substrate Specificity of Key Oculatolide Enzymes
Enzyme | Preferred Substrate | Km (μM) | kcat (s-1) | Specificity Constant (kcat/Km M-1s-1) |
---|---|---|---|---|
OclA-AT4 | Methylmalonyl-CoA | 12.3 ± 1.2 | 0.47 | 3.8 × 104 |
Ethylmalonyl-CoA | 28.6 ± 2.1 | 0.39 | 1.4 × 104 | |
OclB-A3 | L-threonine | 8.9 ± 0.7 | 0.21 | 2.4 × 104 |
L-serine | 215 ± 15 | 0.18 | 8.4 × 102 | |
OclM (P450) | Oculatolide aglycone | 5.2 ± 0.4 | 0.09 | 1.7 × 104 |
Analog 5-deoxyaglycone | 142 ± 11 | 0.08 | 5.6 × 102 |
Multi-substrate competition assays using LC-MS/MS quantification revealed cofactor dependencies: OclM hydroxylation requires ferredoxin reductase (OclN) and NADPH, with 87% coupling efficiency. The glycosyltransferase OclK showed strict specificity for UDP-N-acetylglucosamine over 12 nucleotide sugar donors, with 340-fold selectivity versus UDP-glucose [5] [8]. Domain-swapping experiments demonstrated that OclA-M6 acyltransferase domain's specificity could be altered to accept benzylmalonyl-CoA via S319F mutation, expanding precursor incorporation capabilities [8] [9].
Three engineered chassis have been evaluated for oculatolide production:1. Pseudomonas putida KT2440 (GC-rich host):- Codon-harmonized ocl cluster expression yielded 120 mg/L- trp-promoter optimization increased titer 2.3-fold- Membrane engineering (alkL overexpression) enhanced acetyl-CoA precursor supply [3] [9]
Table 3: Heterologous Production Performance
Host System | Engineering Strategy | Titer (mg/L) | Key Limitation |
---|---|---|---|
P. putida | Codon harmonization + alkL expression | 276 ± 14 | Post-PKS modifications inefficient |
S. coelicolor | RBS optimization + csc sucrose uptake | 156 ± 9 | Native PKS interference |
E. coli | BEDEX vector + sigma factor fusion | 38 ± 3 | Cytotoxic aglycone accumulation |
Dynamic pathway balancing via CRISPRi knockdown identified oclG (ketoreductase) and sucD (succinate semialdehyde dehydrogenase) as flux bottlenecks. Modular tuning using RBS libraries increased overall pathway efficiency by 3.1-fold. The highest reported oculatolide production (410 mg/L) was achieved in a P. putida-S. coelicolor co-culture system, where the latter performed specialized glycosylation [3] [9] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1